2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline
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Overview
Description
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives. The final step involves the attachment of the pyridine moiety via etherification reactions, using pyridine-4-ol and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidinone share the piperidine ring and exhibit similar pharmacological properties.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate and quinoxaline-2,3-dione share the quinoxaline core and are studied for their antimicrobial and anticancer activities
Uniqueness
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of the quinoxaline, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-6-18-17(5-1)21-12-19(22-18)23-11-3-4-15(13-23)14-24-16-7-9-20-10-8-16/h1-2,5-10,12,15H,3-4,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKYEWZLMTMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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